Cas no 63056-17-7 (2-(Aminomethyl)benzamide)

2-(Aminomethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- benzamide, 2-(aminomethyl)- (9ci)
- 2-(aminomethyl)benzamide
- 2-Aminomethyl-benzamide
- aminomethylbenzamide
- 63056-17-7
- SCHEMBL405123
- VZOQYVHEWHJIBG-UHFFFAOYSA-N
- (aminomethyl)benzamide
- EN300-270300
- AKOS000194563
- DTXSID50623940
- SB38024
- CS-0286104
- DB-346921
- 2-(Aminomethyl)benzamide
-
- MDL: MFCD09701213
- インチ: InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11)
- InChIKey: VZOQYVHEWHJIBG-UHFFFAOYSA-N
- ほほえんだ: NCC1=CC=CC=C1C(N)=O
計算された属性
- せいみつぶんしりょう: 150.079312947g/mol
- どういたいしつりょう: 150.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 69.1Ų
2-(Aminomethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-270300-5.0g |
2-(aminomethyl)benzamide |
63056-17-7 | 5.0g |
$2704.0 | 2023-02-28 | ||
Enamine | EN300-270300-2.5g |
2-(aminomethyl)benzamide |
63056-17-7 | 2.5g |
$838.0 | 2023-09-11 | ||
eNovation Chemicals LLC | D266594-1g |
2-Aminomethyl-benzamide |
63056-17-7 | 96% | 1g |
$875 | 2024-08-03 | |
eNovation Chemicals LLC | Y1004862-5g |
2-Aminomethyl-benzamide |
63056-17-7 | 95% | 5g |
$1780 | 2024-07-28 | |
Enamine | EN300-270300-0.05g |
2-(aminomethyl)benzamide |
63056-17-7 | 0.05g |
$359.0 | 2023-09-11 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0065-1g |
2-Aminomethyl-benzamide |
63056-17-7 | 96% | 1g |
¥3480.09 | 2025-01-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356774-500mg |
2-(Aminomethyl)benzamide |
63056-17-7 | 98% | 500mg |
¥2779.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356774-50mg |
2-(Aminomethyl)benzamide |
63056-17-7 | 98% | 50mg |
¥1200.00 | 2024-05-06 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0065-500mg |
2-Aminomethyl-benzamide |
63056-17-7 | 96% | 500mg |
¥2177.24 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0065-250mg |
2-Aminomethyl-benzamide |
63056-17-7 | 96% | 250mg |
¥1530.19 | 2025-01-20 |
2-(Aminomethyl)benzamide 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
2-(Aminomethyl)benzamideに関する追加情報
Professional Introduction to 2-(Aminomethyl)benzamide (CAS No. 63056-17-7)
2-(Aminomethyl)benzamide, a compound with the chemical identifier CAS No. 63056-17-7, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its benzamide backbone and an aminomethyl substituent, has garnered considerable attention due to its versatile applications in drug discovery and molecular biology research. The unique structural features of 2-(aminomethyl)benzamide make it a valuable scaffold for designing novel therapeutic agents, particularly in the realm of targeted therapy and enzyme inhibition.
The benzamide moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the aminomethyl group further enhances the compound's potential by providing a site for functionalization, allowing for the development of derivatives with tailored properties. Recent studies have highlighted the importance of 2-(aminomethyl)benzamide in the synthesis of small-molecule inhibitors that exhibit high specificity and low toxicity, making them promising candidates for clinical development.
In the context of contemporary research, 2-(aminomethyl)benzamide has been explored as a key intermediate in the synthesis of protease inhibitors. Proteases play a crucial role in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammation. By leveraging the structural flexibility of 2-(aminomethyl)benzamide, researchers have been able to design molecules that selectively inhibit specific proteases, thereby modulating disease pathways. For instance, derivatives of this compound have shown efficacy in inhibiting matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer metastasis.
Moreover, the aminomethyl group in 2-(aminomethyl)benzamide provides a handle for further chemical modifications, enabling the creation of prodrugs or conjugates that enhance bioavailability and target specificity. This has opened up new avenues for drug delivery systems, where 2-(aminomethyl)benzamide-based molecules can be engineered to release their active form at specific sites within the body. Such advancements are particularly relevant in oncology, where targeted drug delivery can minimize side effects and improve patient outcomes.
The compound's potential extends beyond protease inhibition; it has also been investigated for its role in modulating neurotransmitter activity. The benzamide core is structurally similar to several neurotransmitter receptor antagonists, suggesting that 2-(aminomethyl)benzamide derivatives could interact with receptors such as GABA receptors or nicotinic acetylcholine receptors. Preliminary studies have indicated that certain analogs of this compound exhibit anxiolytic and neuroprotective properties, which could be exploited for treating neurological disorders such as epilepsy and Alzheimer's disease.
From a synthetic chemistry perspective, 2-(aminomethyl)benzamide serves as a versatile building block for constructing more complex molecular architectures. Its reactivity allows for various coupling reactions, including amide bond formation, nucleophilic substitution, and condensation reactions. These synthetic pathways have been utilized to generate libraries of compounds for high-throughput screening (HTS), a widely adopted approach in drug discovery pipelines. The ability to efficiently synthesize derivatives of 2-(aminomethyl)benzamide has accelerated the identification of lead compounds with therapeutic potential.
Recent advancements in computational chemistry have further enhanced the utility of 2-(aminomethyl)benzamide in drug design. Molecular modeling techniques, such as docking studies and quantum mechanical calculations, have been employed to predict the binding affinity and interactions of this compound with biological targets. These computational methods complement experimental approaches by providing insights into the molecular mechanisms underlying its biological activity. As a result, researchers can optimize the structure of 2-(aminomethyl)benzamide-based molecules to improve their efficacy and selectivity.
The growing interest in green chemistry principles has also influenced the synthesis of 2-(aminomethyl)benzamide. Efforts are being made to develop sustainable methodologies that minimize waste and reduce environmental impact. For example, catalytic processes and solvent-free reactions have been explored as alternatives to traditional synthetic routes. These eco-friendly approaches align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.
In summary, 2-(Aminomethyl)benzamide (CAS No. 63056-17-7) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features enable diverse applications in drug discovery, from protease inhibition to neurotransmitter modulation. The ongoing exploration of this molecule underscores its importance as a scaffold for designing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, 2-(aminomethyl)benzamide is poised to remain a cornerstone in the advancement of medicinal chemistry.
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